molecular formula C15H18ClFN2O3 B4417667 ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4417667
M. Wt: 328.76 g/mol
InChI Key: IMBWLESTQSBUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multiple steps:

    Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride.

    N-alkylation of piperazine: The 2-chloro-6-fluorobenzyl chloride is then reacted with piperazine to form the N-substituted piperazine derivative.

    Acylation: The N-substituted piperazine is then acylated with ethyl chloroacetate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzyl group or the piperazine ring.

    Reduction: Reduced derivatives of the benzyl group or the piperazine ring.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Generally, the compound may act by binding to its target and modulating its activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-6-fluorophenyl acetate
  • 2-chloro-6-fluorobenzyl alcohol
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

Ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3/c1-2-22-14(20)8-13-15(21)18-6-7-19(13)9-10-11(16)4-3-5-12(10)17/h3-5,13H,2,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBWLESTQSBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 4
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 5
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 6
ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.